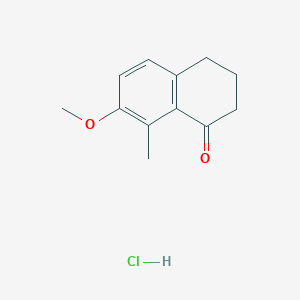
(5-Chlorothiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiazol-4-yl)methanol is a chemical compound with the molecular formula C4H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-thiazolemethanol with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of (5-Chlorothiazol-4-yl)methanol may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the chlorination and subsequent methanol introduction .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chlorothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chlorothiazole-4-carboxylic acid.
Reduction: Formation of 5-chlorothiazole-4-ylmethane.
Substitution: Formation of various thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chlorothiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of (5-Chlorothiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorothiazol-5-yl)methanol
- (2-Chlorothiazol-5-yl)methanol
- Thiazole derivatives with different substituents
Uniqueness
(5-Chlorothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C4H4ClNOS |
|---|---|
Poids moléculaire |
149.60 g/mol |
Nom IUPAC |
(5-chloro-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C4H4ClNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |
Clé InChI |
GYVSOKZVNWADLG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


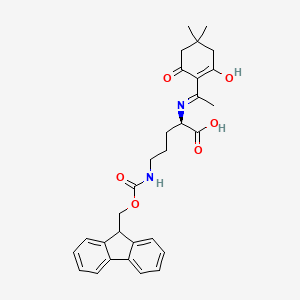

![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
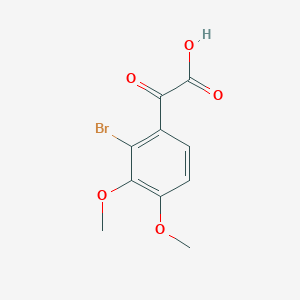


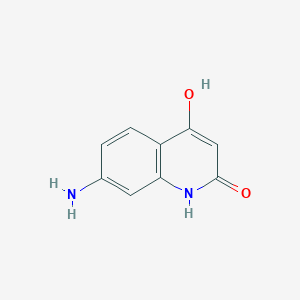

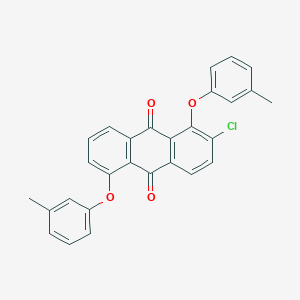

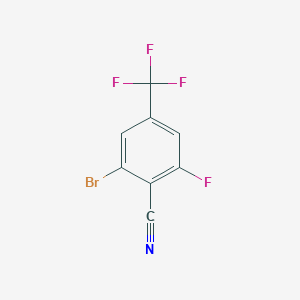

![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
